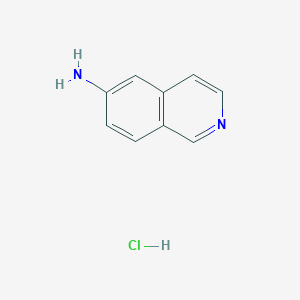
Isoquinolin-6-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinolin-6-amine hydrochloride is an organic compound . It is a derivative of Isoquinoline, which is a heterocyclic aromatic organic compound and a structural isomer of quinoline . Isoquinoline is also the name of a family of many thousands of natural plant alkaloids .
Synthesis Analysis
Isoquinoline derivatives can be synthesized by several methods . For instance, a potent series of N-substituted-5-(isoquinolin-6-yl)-1,3,4-thiadiazol-2-amines was developed using 2-arylbenzoimidazoles and oxamic acids .
Molecular Structure Analysis
The molecular formula of this compound is C9H9ClN2 . The average mass is 180.634 Da and the monoisotopic mass is 180.045425 Da .
Applications De Recherche Scientifique
Anti-Tumor Activity
Isoquinoline compounds have shown promise in the field of anti-cancer research. For instance, a novel isoquinoline comprising isoquinoline-3-carboxylic acids and benzoic acid conjugated together exhibited anti-tumor activity. This compound was found to be well-tolerated, had high therapeutic efficacy, and low systemic toxicity at effective doses, making it a potential lead for future studies in cancer treatment (Gao et al., 2015).
Chemical Synthesis
Isoquinolin-6-amine hydrochloride is involved in various chemical synthesis processes. For example, 1-amino-isoquinoline-N-oxides were generated through a tandem reaction involving 2-alkynylbenzaldoxime with secondary amines, which proceed smoothly under mild conditions (Song et al., 2014). Additionally, the reaction of 2-chlorobenzonitriles with β-ketoesters followed by cyclization in acid offers a versatile route to isoquinolones, providing a new class of kinase inhibitor (Snow et al., 2002).
Luminescent Properties
The luminescent properties of isoquinoline derivatives have been studied, demonstrating potential applications in fluorescent probes and photo-induced electron transfer (PET) processes. Novel piperazine substituted naphthalimide model compounds related to isoquinoline were synthesized and their fluorescence quantum yields indicated characteristic pH probe features. These studies also provide insights into the free energy of charge separation and fluorescent lifetime data, suggesting potential applications in fluorescence-based technologies (Gan et al., 2003).
Synthesis of Derivatives
This compound plays a role in the synthesis of various derivatives with potential pharmacological activities. For instance, it is involved in the synthesis of dimethyl 1,2-dihydroisoquinolines (Yavari et al., 2007) and new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, which are potential candidates for investigating pharmacological activities (Zaki et al., 2017).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Isoquinolin-6-amine hydrochloride primarily targets the AKT kinase . AKT, also known as Protein Kinase B (PKB), is a serine/threonine kinase that plays a key role in the regulation of the PI3K/AKT/mTOR signaling pathway, controlling cell growth, metabolism, and survival .
Mode of Action
The interaction of this compound with its target, AKT kinase, results in the inhibition of the AKT pathway in cancer cells . This is measured by the inhibition of pathway proteins pGSK and pFKHR .
Biochemical Pathways
This compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is often inappropriately activated in many cancers, through multiple mechanisms, including activating mutations of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit alpha (PIK3CA) oncogene or loss of function mutations or promoter hypermethylation of the tumor suppressor phosphatase and tensin homolog (PTEN) .
Pharmacokinetics
It is known that this compound is a weak base, forming salts with strong acids . It is soluble in dilute acids as the protonated derivative . These properties may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the AKT pathway in cancer cells . This results in the inhibition of pathway proteins pGSK and pFKHR , which can lead to the suppression of cell growth and survival.
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound’s solubility in dilute acids suggests that its action could be influenced by the pH of the environment.
Analyse Biochimique
Biochemical Properties
Isoquinolines are known to be weak bases, with a pKa of around 5.14 . They can form salts upon treatment with strong acids, such as HCl, and form adducts with Lewis acids, such as BF3
Cellular Effects
Isoquinoline alkaloids, a group of compounds that Isoquinolin-6-amine hydrochloride belongs to, have been shown to exhibit potent broad-spectrum anticancer activity . They can cause different stimuli in the nervous system of an animal .
Molecular Mechanism
Isoquinolines are known to interact with various biological targets due to their aromaticity
Metabolic Pathways
Isoquinoline alkaloids are known to be nitrogenous secondary metabolites, heterocyclic derivatives of amino acids, or by the transamination process .
Propriétés
IUPAC Name |
isoquinolin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2.ClH/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNQHYBXROQAKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
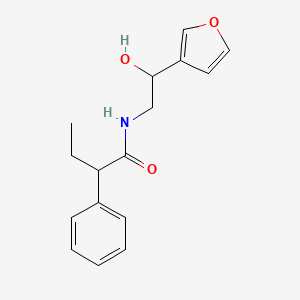
![5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2612450.png)
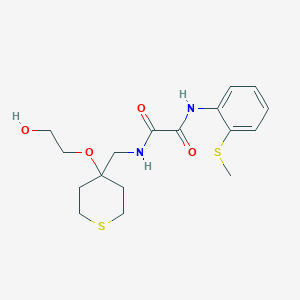
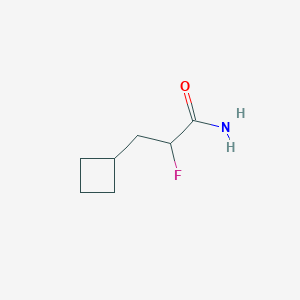
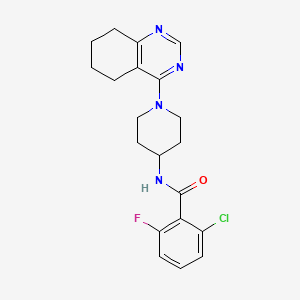
![N-[3-(4-Oxoazetidin-2-yl)oxyphenyl]-5-propan-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B2612456.png)

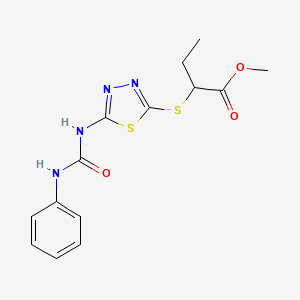
![2-({[1-(4-Chlorophenyl)ethylidene]amino}oxy)acetic acid](/img/structure/B2612465.png)
![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2612466.png)

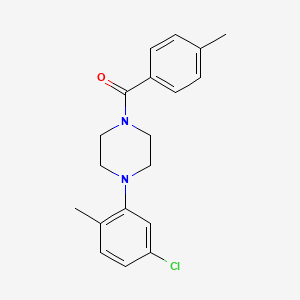
![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2612470.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2612471.png)
